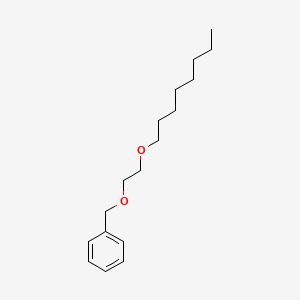![molecular formula C11H21NO3Si B14356373 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione CAS No. 92392-13-7](/img/structure/B14356373.png)
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione is a silicon-based reagent known for its utility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Sulfenylation: The compound reacts with phenyl disulfide to form the corresponding bissulfide as the major product. Common reagents used in these reactions include phenyl disulfide and other acylating agents.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an acylating reagent in the synthesis of various derivatives.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound is valuable in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione involves its role as an acylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to effectively transfer acyl groups to target molecules. This process involves the formation of a reactive intermediate, which then interacts with the target molecule to form the desired product .
Comparación Con Compuestos Similares
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-2-pyrrolidinone: This compound also contains a trimethylsilyl group and undergoes similar reactions, such as sulfenylation.
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used in acylation reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
92392-13-7 |
|---|---|
Fórmula molecular |
C11H21NO3Si |
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
1-(2-methyl-1-trimethylsilyloxypropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H21NO3Si/c1-8(2)11(15-16(3,4)5)12-9(13)6-7-10(12)14/h8,11H,6-7H2,1-5H3 |
Clave InChI |
MXCHFLKXZSANRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(N1C(=O)CCC1=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


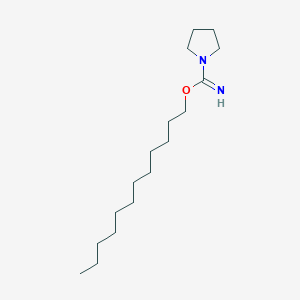
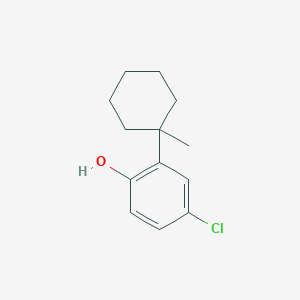
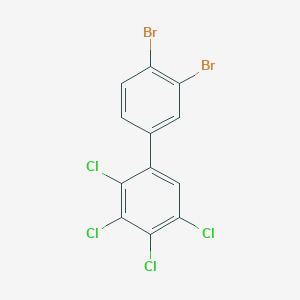
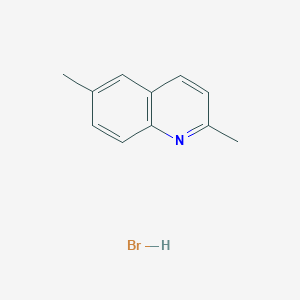
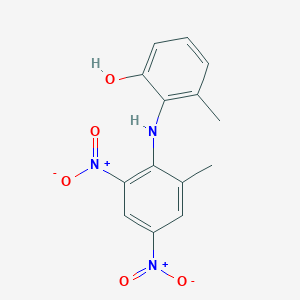

![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
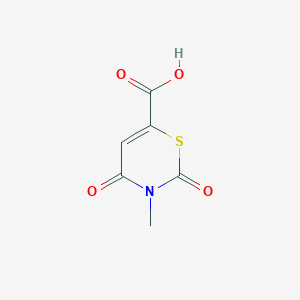
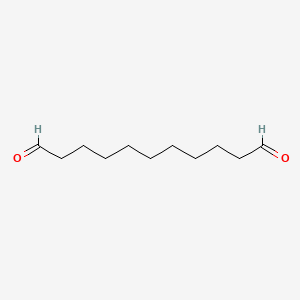
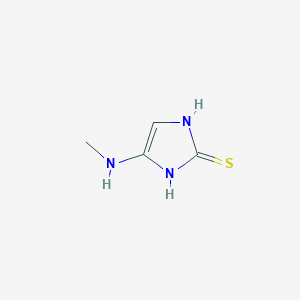
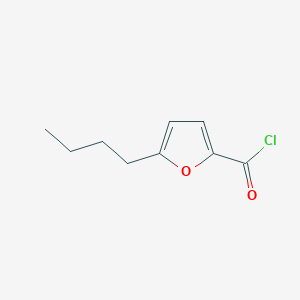
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
